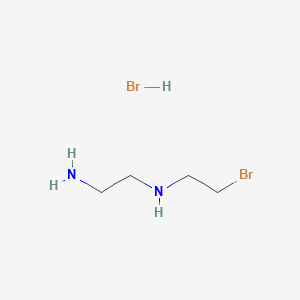
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide is a chemical compound with the molecular formula C4H12Br2N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-bromoethyl group. This compound is often used in organic synthesis and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide typically involves the reaction of ethylenediamine with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C2H4(NH2)2+BrCH2CH2OH→C4H12Br2N2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through crystallization and filtration to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of ethylenediamine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include substituted ethylenediamine derivatives.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include reduced ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophilic species. This compound can also interact with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler derivative without the bromoethyl group.
N1-(2-Chloroethyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
N1-(2-Iodoethyl)ethane-1,2-diamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide is unique due to its specific reactivity profile, particularly in substitution reactions where the bromine atom provides a balance between reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C4H12Br2N2 |
|---|---|
Molekulargewicht |
247.96 g/mol |
IUPAC-Name |
N'-(2-bromoethyl)ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C4H11BrN2.BrH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H |
InChI-Schlüssel |
QKZCYGRTJFSLPC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCBr)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


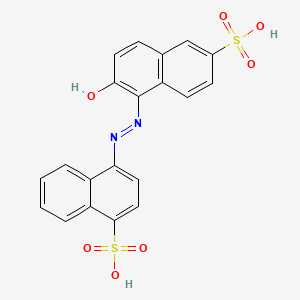
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)
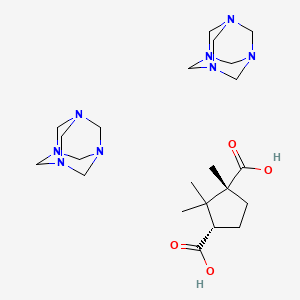
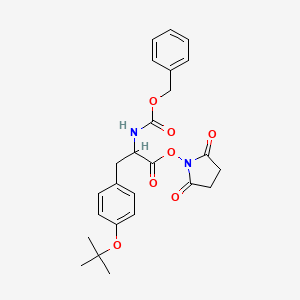
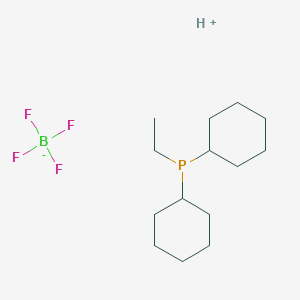
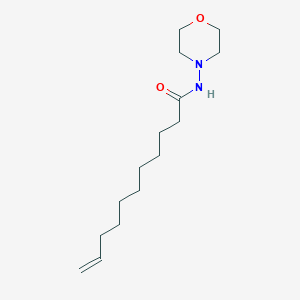
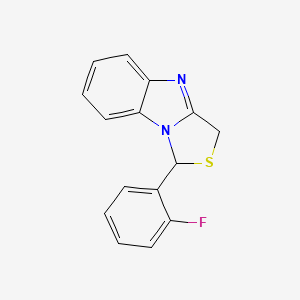
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
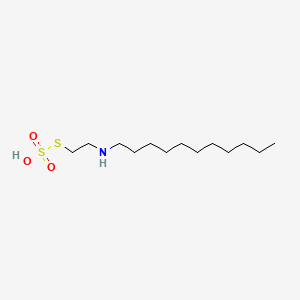

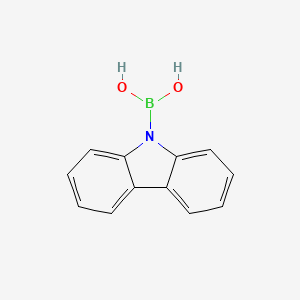
![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)
